molecular formula C12H17N3O10 B218308 FURFURYLAMINE, N-(o-METHOXY-alpha-METHYLPHENETHYL)-, HYDROCHLORIDE CAS No. 101104-92-1

FURFURYLAMINE, N-(o-METHOXY-alpha-METHYLPHENETHYL)-, HYDROCHLORIDE

Cat. No. B218308
CAS RN: 101104-92-1
M. Wt: 281.78 g/mol
InChI Key: AUKKRNOTYGRNSJ-UHFFFAOYSA-N
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Description

Furfurylamine, N-(o-Methoxy-alpha-methylphenethyl)-, hydrochloride is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a number of different fields. In

Mechanism of Action

The mechanism of action of furfurylamine hydrochloride is not fully understood. However, it has been found to interact with a number of different biological targets, including monoamine oxidase, sigma-1 receptors, and the N-methyl-D-aspartate (NMDA) receptor.
Biochemical and Physiological Effects:
Furfurylamine hydrochloride has a variety of biochemical and physiological effects. It has been found to increase the activity of monoamine oxidase, which is involved in the metabolism of neurotransmitters such as dopamine, norepinephrine, and serotonin. It has also been found to interact with the sigma-1 receptor, which is involved in a number of different physiological processes, including pain perception, stress response, and memory formation. Furfurylamine hydrochloride has also been found to modulate the activity of the NMDA receptor, which is involved in learning and memory.

Advantages and Limitations for Lab Experiments

One advantage of using furfurylamine hydrochloride in lab experiments is its ability to interact with a number of different biological targets. This makes it a valuable tool for researchers studying a variety of different physiological processes. However, one limitation of using furfurylamine hydrochloride is its potential toxicity. It has been found to be toxic to cells at high concentrations, which may limit its use in certain experiments.

Future Directions

There are a number of different future directions for research on furfurylamine hydrochloride. One area of interest is its potential use as a therapeutic agent. Furfurylamine hydrochloride has been found to have neuroprotective effects, which may make it a valuable tool for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use in the development of new drugs. Furfurylamine hydrochloride has been found to interact with a number of different biological targets, which may make it a valuable starting point for the development of new drugs with specific biological activities.

Synthesis Methods

The synthesis of furfurylamine hydrochloride involves the reaction of furfurylamine with hydrochloric acid. Furfurylamine is first prepared by the reaction of furfural with ammonia. The resulting furfurylamine is then reacted with hydrochloric acid to produce furfurylamine hydrochloride.

Scientific Research Applications

Furfurylamine hydrochloride has a variety of scientific research applications. It has been used as a reagent in the synthesis of other compounds, including furfurylamine derivatives. It has also been used as a substrate for enzymes, such as monoamine oxidase, and as a ligand for receptors, such as the sigma-1 receptor.

properties

CAS RN

101104-92-1

Product Name

FURFURYLAMINE, N-(o-METHOXY-alpha-METHYLPHENETHYL)-, HYDROCHLORIDE

Molecular Formula

C12H17N3O10

Molecular Weight

281.78 g/mol

IUPAC Name

furan-2-ylmethyl-[1-(2-methoxyphenyl)propan-2-yl]azanium;chloride

InChI

InChI=1S/C15H19NO2.ClH/c1-12(16-11-14-7-5-9-18-14)10-13-6-3-4-8-15(13)17-2;/h3-9,12,16H,10-11H2,1-2H3;1H

InChI Key

AUKKRNOTYGRNSJ-UHFFFAOYSA-N

SMILES

CC(CC1=CC=CC=C1OC)[NH2+]CC2=CC=CO2.[Cl-]

Canonical SMILES

CC(CC1=CC=CC=C1OC)[NH2+]CC2=CC=CO2.[Cl-]

synonyms

FURFURYLAMINE, N-(o-METHOXY-alpha-METHYLPHENETHYL)-, HYDROCHLORIDE

Origin of Product

United States

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